5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide
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Overview
Description
5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. Common synthetic routes include:
Condensation Reactions: Starting with the condensation of appropriate aniline derivatives with pyrazine carboxylic acids.
Cyclization Reactions: Intramolecular cyclization to form the imidazo[1,2-a]pyrazine core.
Functional Group Modifications: Introduction of methoxy groups and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Utilizing halogenating agents like N-bromosuccinimide or alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Modulating signaling pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Widely used in medicinal chemistry for its diverse biological activities.
Pyrrolopyrazine: Explored for its antimicrobial and antifungal properties.
Uniqueness
5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N5O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide |
InChI |
InChI=1S/C22H21N5O3/c1-13-4-5-14(10-16(13)20(23)28)17-12-27-9-8-24-22(27)21(26-17)25-15-6-7-18(29-2)19(11-15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,26) |
InChI Key |
JRJFRHPDXVGXKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CN=C3C(=N2)NC4=CC(=C(C=C4)OC)OC)C(=O)N |
Origin of Product |
United States |
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